molecular formula C12H23N3O B8108134 N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide

N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide

Cat. No.: B8108134
M. Wt: 225.33 g/mol
InChI Key: DNMZRLMNXNXHBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide typically involves the formation of the spirocyclic core followed by the introduction of the acetamide group. One common synthetic route includes the cyclization of appropriate diamine precursors under controlled conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to facilitate the cyclization and acylation steps efficiently .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide has been extensively studied for its applications in:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in modulating biological pathways, particularly those involving kinase enzymes.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases by inhibiting receptor interaction protein kinase 1 (RIPK1).

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through the inhibition of receptor interaction protein kinase 1 (RIPK1). By blocking the kinase activity of RIPK1, N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide prevents the activation of necroptosis, a form of programmed cell death associated with inflammation. This inhibition has shown therapeutic potential in various inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide stands out due to its specific structural modifications, which enhance its selectivity and potency as a RIPK1 inhibitor. This unique structure allows for more effective modulation of inflammatory pathways compared to other similar compounds .

Properties

IUPAC Name

2-(1,8-diazaspiro[4.5]decan-8-yl)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-14(2)11(16)10-15-8-5-12(6-9-15)4-3-7-13-12/h13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMZRLMNXNXHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCC2(CCCN2)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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